SLC-(+)-Biotin: Molecular Architecture, Conjugation Chemistry, and SLC5A6-Mediated Drug Delivery
SLC-(+)-Biotin: Molecular Architecture, Conjugation Chemistry, and SLC5A6-Mediated Drug Delivery
This guide is structured to address the dual interpretation of "SLC-(+)-Biotin" relevant to drug development:
-
The Reagent: Sulfo-NHS-LC-Biotin (often abbreviated as SLC-Biotin in high-throughput screening and patent literature), the water-soluble, long-chain crosslinker used to tag therapeutics.[1][2]
-
The Target: The Solute Carrier (SLC) Transporter (specifically SLC5A6 or SMVT), which recognizes the (+)-Biotin moiety for targeted intracellular drug delivery.[2][3]
[1][2]
Executive Summary
SLC-(+)-Biotin (Sulfosuccinimidyl-6-[biotinamido]hexanoate) represents the convergence of bioconjugation chemistry and transporter-targeted therapeutics.[1][2] Structurally, it is a water-soluble, amine-reactive derivative of D-(+)-Biotin featuring a long-chain (LC) spacer.[1][2] Functionally, it serves two critical roles in drug development:
-
Proteomics & Labeling: It enables the stable tagging of cell-surface proteins and antibodies without permeating the cell membrane, due to the charged sulfonate group.[4]
-
Prodrug Design: The biotin moiety acts as a "Trojan Horse" ligand, hijacking the SLC5A6 (Sodium-Dependent Multivitamin Transporter, SMVT) to actively transport conjugated small molecules or nanoparticles across biological barriers, including the Blood-Brain Barrier (BBB).
This guide details the physicochemical properties of the molecule, its conjugation protocols, and the mechanistic basis of its interaction with the SLC5A6 transporter.
Molecular Structure and Architecture[1]
The efficacy of SLC-(+)-Biotin relies on its tripartite structure. It is not merely biotin; it is a functionalized system designed to overcome steric hindrance and solubility issues.[4]
Structural Components
The molecule (MW: ~556.59 Da) consists of three distinct functional domains:[2]
| Domain | Chemical Identity | Function |
| Ligand Head | D-(+)-Biotin (Bicyclic urea + Valeric acid) | The recognition motif for Streptavidin ( |
| Spacer Arm | 6-Aminocaproic Acid ("LC" or Long Chain) | Provides a 22.4 Å spacer.[1][2][5] This critical length prevents steric hindrance, allowing the biotin head to reach the deep binding pocket of Streptavidin or SLC5A6 even when conjugated to bulky drugs. |
| Reactive Group | Sulfo-NHS Ester (N-hydroxysulfosuccinimide) | An amine-reactive leaving group.[1][2][6][7] The sulfonate ( |
Stereochemistry
The biological activity is exclusive to the D-(+) isomer (also known as [3aS-(3a
Physicochemical Properties[1][2][8][9]
The following data is essential for formulation and experimental design.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Formula | Sodium salt formulation.[1][2][4] | |
| Molecular Weight | 556.59 g/mol | Use for molar excess calculations.[1][2] |
| Spacer Length | 22.4 Å (Angstroms) | Superior to standard NHS-Biotin (13.5 Å) for capturing surface targets.[1][2][7] |
| Solubility | >10 mM in Water/PBS | Critical: Does not require DMSO/DMF pre-solubilization, protecting sensitive proteins.[2] |
| Reactive pH Range | pH 7.0 – 9.0 | Optimal conjugation at pH 8.[1][2]0. Hydrolysis competes at higher pH.[1][2] |
| Membrane Permeability | Impermeant (Intact Reagent) | Ideal for distinguishing cell-surface vs. intracellular proteins.[1][2] |
| Stability | Moisture Sensitive | Store desiccated at -20°C. Hydrolyzes in minutes in aqueous solution if not reacted.[1][2] |
Mechanism of Action: Chemistry & Biology
The Conjugation Mechanism (Chemistry)
The Sulfo-NHS ester reacts specifically with primary amines (
-
Nucleophilic Attack: The unprotonated amine on the target molecule attacks the carbonyl of the NHS ester.
-
Leaving Group Release: The Sulfo-NHS group is released as a soluble byproduct.[1][2]
-
Amide Bond Formation: A stable, covalent amide bond is formed between the Biotin-LC moiety and the target.
The Transport Mechanism (Biology: SLC5A6)
Once the drug/protein is biotinylated (and the Sulfo-NHS group is lost), the conjugate interacts with SLC5A6 .[2]
-
Target: SLC5A6 (SMVT) is a symporter driven by the transmembrane
gradient.[2][8] -
Stoichiometry: Transport couples Biotin uptake with
ions.[1][2] -
Significance: SLC5A6 is highly expressed in the intestinal epithelium (absorption) and the brain capillary endothelial cells (BBB).[2] Biotinylation allows drugs to bypass P-glycoprotein efflux and enter the brain via this carrier-mediated system.[1][2]
Experimental Protocols
Protocol A: Cell Surface Biotinylation (Proteomics)
Objective: Label only surface proteins to assess receptor internalization or surface expression.[1][2]
-
Preparation: Wash cells (
) 3x with ice-cold PBS (pH 8.0) to remove amine-containing media (Tris/Glycine interfere).[1][2] -
Reagent Solubilization: Immediately before use, dissolve 2 mg SLC-(+)-Biotin in 1 mL PBS.
-
Note: Do not store this solution. The NHS ester hydrolyzes rapidly.
-
-
Incubation: Add solution to cells. Incubate 30 mins at 4°C .
-
Causality: Low temperature prevents endocytosis and active transport (SLC5A6), ensuring only surface proteins are labeled.[2]
-
-
Quenching: Add 100 mM Glycine or Tris (pH 7.5) to stop the reaction. Wash 3x with PBS.[1][2]
-
Lysis & Capture: Lyse cells and capture biotinylated proteins using Streptavidin-Agarose beads.
Protocol B: Validation of Biotinylation (HABA Assay)
Objective: Quantify the moles of biotin conjugated per mole of protein (Dye-to-Protein Ratio).[1][2]
-
Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds Avidin (orange color, Abs 500nm).[1][2] Biotin displaces HABA (decrease in Abs 500nm).[1][2]
-
Measurement:
-
Calculation:
(34,000 is the extinction coefficient of the HABA-Avidin complex).[1][2]
Visualization of Pathways
Diagram 1: SLC5A6-Mediated Drug Transport
This diagram illustrates how a Biotin-Drug conjugate utilizes the sodium gradient to cross the cell membrane.[1][2]
Caption: Schematic of SLC5A6-mediated active transport.[1][2] The Biotin-LC-Drug conjugate exploits the Na+ gradient to enter the cell, where it may be processed by endogenous biotinidases.[1]
Diagram 2: Conjugation Workflow (Sulfo-NHS Chemistry)
Caption: Reaction mechanism of Sulfo-NHS-LC-Biotin with primary amines. The reaction yields a stable amide bond and a soluble Sulfo-NHS byproduct.[1][4][6][7]
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press.[1][2][5] (The definitive source on NHS-ester chemistry and spacer arm length). [1][2]
-
Prasad, P. D., et al. (1998).[2] "Molecular cloning and characterization of the human sodium-dependent multivitamin transporter (SMVT)." Archives of Biochemistry and Biophysics, 366(1), 95-106.[2] (Establishes SLC5A6 as the biotin transporter).[2][3][8]
-
Vadlapudi, A. D., et al. (2012).[2] "Sodium dependent multivitamin transporter (SMVT): a potential target for drug delivery."[1][2] Drug Discovery Today, 17(23-24), 1341-1351.[1][2] (Review of Biotin-conjugated drug delivery systems).
-
Thermo Fisher Scientific. "Sulfo-NHS-LC-Biotin Product Information." (Technical specifications on solubility and spacer length).
-
PubChem. "Sulfosuccinimidyl-6-(biotinamido)hexanoate (Compound Summary)." National Library of Medicine.[1][2] [1][2]
Sources
- 1. BIOTIN-XX-NHS | 89889-52-1 [chemicalbook.com]
- 2. Sulfo-NHS-LC-Biotin, biotinylating reagent (CAS 127062-22-0) | Abcam [abcam.com]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03729D [pubs.rsc.org]
- 4. adipogen.com [adipogen.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. Sulfo-NHS-LC-Biotin | CAS:127062-22-0 | Amine-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. A Slc5a6 Deficient Mouse Model Reveals a Metabolically Driven Dilated Cardiomyopathy with Therapeutic Potential for Vitamin-Based Intervention | bioRxiv [biorxiv.org]
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